molecular formula C19H25N5 B14965177 1-(3,5-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3,5-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14965177
M. Wt: 323.4 g/mol
InChI Key: IBYUYOXOHUFXIG-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 3,5-dimethylphenylhydrazine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of the enzyme, preventing the phosphorylation of target proteins involved in cell cycle regulation. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for the progression of the cell cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C19H25N5

Molecular Weight

323.4 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H25N5/c1-5-7-23(8-6-2)18-17-12-22-24(19(17)21-13-20-18)16-10-14(3)9-15(4)11-16/h9-13H,5-8H2,1-4H3

InChI Key

IBYUYOXOHUFXIG-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC(=CC(=C3)C)C

Origin of Product

United States

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